molecular formula C22H22ClFN4O3S B2378029 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride CAS No. 1216472-60-4

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

Cat. No.: B2378029
CAS No.: 1216472-60-4
M. Wt: 476.95
InChI Key: BELCCTZUARXHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-Imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a complex chemical compound offered as a high-purity material for research and development purposes . This molecule is a multi-functional benzamide derivative that incorporates several pharmaceutically relevant motifs, including a 1H-imidazole ring, a 4-fluorobenzo[d]thiazole unit, and dimethoxybenzamide group. The presence of these structures suggests potential for investigation in various biochemical and pharmacological contexts, though specific mechanisms of action and research applications for this exact molecule are not detailed in the available literature. The compound is supplied as a hydrochloride salt to enhance its stability and solubility in various experimental aqueous systems. Researchers are exploring its properties as a potential building block in medicinal chemistry and as a candidate for biological screening. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S.ClH/c1-29-16-11-15(12-17(13-16)30-2)21(28)27(9-4-8-26-10-7-24-14-26)22-25-20-18(23)5-3-6-19(20)31-22;/h3,5-7,10-14H,4,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELCCTZUARXHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(C=CC=C4S3)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis from 2-Aminothiophenol Derivatives

One approach involves the reaction of fluorinated 2-aminothiophenol derivatives with appropriate reagents to form the benzothiazole ring.

Reagent Reaction Conditions Yield Reference
Carboxylic acids PPA, 170-250°C, 4-6h 40-73%
Amino acid esters PPA, 220°C, 4h High
Naphthyridine-3-carboxylic acid PPA, 170-250°C Moderate

The general reaction involves cyclization of the thiol group with the acid derivative to form the thiazole ring. For example, 2-amino-4-fluorothiophenol can undergo cyclization with appropriate acids to form 4-fluorobenzo[d]thiazol-2-amine derivatives.

Halogenation-Cyclization Route

Another viable method for synthesizing the fluorinated benzothiazole core utilizes a halogenation-cyclization sequence:

Step 1: To a solution of 2-chlorobenzothiazole (12.0 g, 70.7 mmol) in concentrated H₂SO₄ (60 mL) was added HNO₃ (69% solution, 6 mL) dropwise at 0°C for 20 min. The mixture was stirred at 5°C for 3h, poured into ice-water (150 mL).

Subsequent reduction of the nitro group and incorporation of fluorine at the appropriate position can be achieved through established methods. The fluorine can be introduced either by starting with a fluorinated precursor or through directed fluorination reactions.

Cyclization with Thiourea

A widely used method for 2-aminobenzothiazole synthesis involves the reaction of appropriately substituted anilines with thiourea in the presence of bromine:

The synthesis begins by adding potassium thiocyanate and 4-fluoroaniline to chilled glacial acetic acid placed in a freezing mixture. The solution is stirred mechanically with dropwise addition of Br₂ in glacial acetic acid at such a rate that the temperature does not rise above 5°C. The stirring is continued for an additional 3 hours at 0-10°C.

This method is particularly useful for preparing 2-aminobenzothiazoles with various substitution patterns, including fluorinated derivatives, with yields typically ranging from 60-85%.

Preparation of 3,5-Dimethoxybenzamide Intermediate

The 3,5-dimethoxybenzamide component can be synthesized through several routes, with the choice of method depending on available starting materials and desired efficiency.

From 3,5-Dimethoxybenzoic Acid

Direct amidation of 3,5-dimethoxybenzoic acid represents a straightforward approach to preparing the required benzamide intermediate:

Method Reagents Conditions Yield Reference
Direct Amidation EDC/HOBt, TEA, DCM RT, 24h 70-85%
Acid Chloride Route SOCl₂ or (COCl)₂, then amine 0°C to RT, 2-4h 75-90%
T3P Method T3P, DIPEA, acetonitrile RT, 12h 80-90%

The choice of coupling agent and conditions depends on the specific amine coupling partner. For the target compound, this would involve coupling with an appropriately protected derivative of the 4-fluorobenzo[d]thiazol-2-amine.

Characterization of 3,5-Dimethoxybenzamide

The successful synthesis of 3,5-dimethoxybenzamide intermediates can be confirmed through spectroscopic analysis:

1H NMR (400 MHz, DMSO-D₆): δ 8.1-7.78 (s, 1H), 7.5-7.2 (s, 1H), 7.0-6.6 (m, 3H), 3.8-3.7 (s, 6H)

Incorporation of 3-(1H-imidazol-1-yl)propyl Group

The 3-(1H-imidazol-1-yl)propyl moiety represents a critical functional group in the target molecule and requires specific synthetic approaches for its incorporation.

Preparation of 3-(1H-imidazol-1-yl)propylamine

This key intermediate can be prepared through the reaction of imidazole with 3-bromopropylamine derivatives:

To a suspension of imidazole (1.2 eq) in DMF, potassium carbonate (2.0 eq) is added, followed by 3-bromopropylamine derivative (1.0 eq, typically as a protected form). The mixture is heated at 80-90°C for 8-12h.

The reaction typically proceeds with yields of 65-80%, and the product can be isolated through extraction followed by chromatographic purification.

Coupling Strategies

Several methods can be employed for attaching the 3-(1H-imidazol-1-yl)propyl group to the benzothiazole-benzamide scaffold:

Method Reagents Conditions Yield Reference
Nucleophilic Substitution 3-(1H-imidazol-1-yl)propyl halide, K₂CO₃, DMF 80-90°C, 12-24h 60-75%
Reductive Amination 3-(1H-imidazol-1-yl)propanal, NaBH₃CN MeOH, RT, 24h 65-80%
Mitsunobu Reaction 3-(1H-imidazol-1-yl)propanol, DIAD, PPh₃ THF, 0°C to RT, 24h 55-70%

The selection of the appropriate coupling strategy depends on the specific functional groups present in the intermediate compounds and the desired regioselectivity of the reaction.

Final Assembly and Salt Formation

Convergent Synthesis Approach

The complete synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide involves the coupling of the previously prepared components. A proposed synthetic pathway is outlined below:

Step 1: Protection of 4-fluorobenzo[d]thiazol-2-amine
Step 2: N-alkylation with 3-(1H-imidazol-1-yl)propyl halide
Step 3: Acylation with 3,5-dimethoxybenzoyl chloride
Step 4: Deprotection if necessary
Step 5: Formation of the hydrochloride salt

This convergent approach allows for efficient assembly of the complex molecular structure with good overall yields.

Formation of Hydrochloride Salt

The final step involves conversion of the free base to the hydrochloride salt, which can be accomplished using standard methods:

The free base is dissolved in a minimal amount of anhydrous ethanol or diethyl ether, and a solution of hydrogen chloride (typically generated from acetyl chloride in methanol or as a gas) is added dropwise until precipitation is complete. The precipitate is filtered, washed with cold diethyl ether, and dried under vacuum.

This salt formation step typically proceeds with yields exceeding 90% and provides a stable, crystalline form of the final product.

Alternative Synthetic Approaches

Direct N-Acylation of 2-Aminobenzothiazole Derivatives

An alternative approach involves the direct N-acylation of 2-aminobenzothiazole derivatives with 3,5-dimethoxybenzoic acid derivatives, followed by N-alkylation with the imidazole-containing moiety:

To a solution of 4-fluorobenzo[d]thiazol-2-amine (1.0 eq) in dry THF, n-butyllithium (1.1 eq) is added at -78°C. After 30 min, 3,5-dimethoxybenzoyl chloride (1.2 eq) is added dropwise, and the mixture is allowed to warm to room temperature over 2-3h.

This method can provide direct access to N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide intermediates, which can then undergo N-alkylation with 3-(1H-imidazol-1-yl)propyl halides.

One-Pot Multicomponent Reactions

Recent advances in heterocyclic chemistry have enabled one-pot multicomponent approaches for constructing complex molecular frameworks:

A mixture of 4-fluoroaniline, carbon disulfide, and appropriate reagents to form the benzothiazole core, followed by addition of 3,5-dimethoxybenzoyl chloride and 3-(1H-imidazol-1-yl)propylamine in the presence of a suitable catalyst.

While this approach could potentially streamline the synthesis, it requires careful optimization of reaction conditions to achieve acceptable yields and selectivity.

Purification and Characterization

Purification Methods

Purification of the final compound and key intermediates can be accomplished through various techniques:

Technique Conditions Utility
Column Chromatography Silica gel, DCM/MeOH gradients Intermediate purification
Recrystallization Ethanol/diethyl ether Final product purification
Preparative HPLC C18 column, acetonitrile/water High-purity requirements

For the hydrochloride salt, recrystallization from appropriate solvent mixtures (typically methanol/ether) is often the method of choice to achieve high purity.

Analytical Characterization

The identity and purity of this compound can be confirmed through various analytical techniques:

1H NMR (400 MHz, DMSO-d₆): Expected key signals include aromatic protons of the benzothiazole ring (δ 7.2-8.0), dimethoxybenzene ring (δ 6.5-7.0), imidazole protons (δ 7.0-8.5), methoxy groups (δ 3.7-3.9), and propyl chain protons (δ 1.8-4.5).

13C NMR (100 MHz, DMSO-d₆): Expected signals for carbonyl carbon (δ 165-170), aromatic carbons (δ 110-160), methoxy carbons (δ 55-60), and propyl chain carbons (δ 25-50).

HRMS, FTIR, and X-ray crystallography can provide additional confirmation of structural identity and purity.

Challenges and Considerations

Several challenges may be encountered during the synthesis of this compound:

  • Regioselectivity in the N-alkylation and N-acylation steps
  • Potential side reactions involving the reactive benzothiazole nitrogen
  • Purification challenges due to the polar nature of imidazole-containing compounds
  • Control of reaction conditions to avoid decomposition of sensitive intermediates
  • Optimization of salt formation to ensure consistent crystalline form

These challenges necessitate careful control of reaction conditions, monitoring of reaction progress, and appropriate purification strategies.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated solvents, bases, acids, and catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could act as an inhibitor of a particular enzyme by binding to its active site and preventing substrate access.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents on Propyl Chain Fluorination Position Key Functional Groups
Target Compound Benzo[d]thiazole 1H-imidazol-1-yl 4-position 3,5-dimethoxybenzamide, HCl salt
N-[3-(Dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride Benzo[d]thiazole Dimethylamino 4-position 3,5-dimethoxybenzamide, HCl salt
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones 1,2,4-Triazole N/A 2,4-difluorophenyl Thione, sulfonylphenyl

Key Observations :

  • The target compound and the dimethylamino analog share identical benzothiazole and 3,5-dimethoxybenzamide moieties but differ in the propyl chain substituent (imidazole vs. dimethylamino).
  • Compared to triazole derivatives , the target lacks a sulfonylphenyl group but includes a fluorinated benzothiazole, which may enhance electron-withdrawing effects and metabolic stability.

Key Differences :

  • The target compound’s synthesis likely involves imidazole-propyl chain conjugation to the benzothiazole core, contrasting with triazole derivatives , which require cyclization of hydrazinecarbothioamides.
  • Spectral analysis of the dimethylamino analog would show distinct δ values for dimethylamino protons (~2.2–2.5 ppm), whereas the target’s imidazole protons would appear upfield due to aromatic shielding.

Physicochemical and Pharmacological Implications

Table 3: Hypothesized Properties Based on Structural Features

Property Target Compound Dimethylamino Analog Triazole Derivatives
Solubility High (HCl salt enhances aqueous solubility) Moderate (tertiary amine basicity) Low (non-ionic thione form)
Bioavailability Likely improved due to imidazole H-bonding Reduced due to cationic charge Variable (depends on sulfonyl group)
Metabolic Stability High (fluorine reduces CYP450 metabolism) Moderate Low (sulfonyl group may undergo hydrolysis)

Key Insights :

  • The fluorine at the 4-position of the benzothiazole in the target compound likely enhances lipophilicity and target binding compared to non-fluorinated analogs.
  • The imidazole moiety may improve CNS penetration compared to the dimethylamino analog due to reduced polarity .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry. Its potential biological activities make it a candidate for therapeutic applications targeting various diseases. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in different biological pathways, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several key functional groups:

  • Imidazole ring : Contributes to the compound's biological activity.
  • Fluorobenzo[d]thiazole moiety : Enhances lipophilicity and metabolic stability.
  • Dimethoxybenzamide group : Potentially involved in interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC22H22ClFN4O3S
Molecular Weight477.0 g/mol
CAS Number1216446-69-3

Research indicates that the compound may function as a biochemical probe or inhibitor by interacting with specific molecular targets such as enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, influencing cellular pathways and potentially leading to therapeutic effects.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, benzamide derivatives have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The inhibition of DHFR can lead to reduced cell proliferation in various cancer types .

Case Studies

  • Study on Cell Proliferation : A study demonstrated that benzamide riboside, a related compound, inhibited cell growth in human T-cell lymphoblastic leukemia cells resistant to methotrexate, suggesting a novel mechanism involving downregulation of DHFR protein levels .
  • Inhibition of RET Kinase : Research on benzamide derivatives indicated their potential as RET kinase inhibitors, which are relevant in the treatment of certain cancers. Compounds showed moderate to high potency in inhibiting RET kinase activity both in vitro and in cellular assays .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Use a multi-step approach involving nucleophilic substitution and condensation reactions. For example, react 4-fluorobenzo[d]thiazol-2-amine with 3-(1H-imidazol-1-yl)propyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the intermediate, followed by coupling with 3,5-dimethoxybenzoyl chloride .
  • Optimize reaction parameters (temperature, solvent, stoichiometry) using Design of Experiments (DOE) to minimize side products. Central Composite Design (CCD) can statistically identify critical factors affecting yield .
  • Purify via recrystallization or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and imidazole/thiazole ring integrity .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS): Validate molecular weight via ESI-HRMS in positive ion mode .

Q. How can researchers conduct preliminary biological activity screening?

Methodological Answer:

  • Use in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) to evaluate IC₅₀ values against cancer-related targets (e.g., EGFR, VEGFR) .
  • Perform antimicrobial susceptibility testing (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
  • Replicate experiments under controlled conditions (pH, temperature, cell line passage number). Statistical tools like ANOVA can identify inter-lab variability .
  • Apply cheminformatics (e.g., molecular docking with AutoDock Vina) to correlate structural features with activity discrepancies .

Q. What strategies are recommended for computational reaction pathway design?

Methodological Answer:

  • Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .
  • Integrate machine learning (e.g., neural networks trained on reaction databases) to predict feasible synthetic routes .
  • Validate predictions with microfluidic flow reactors to test high-risk intermediates .

Q. How to design a Structure-Activity Relationship (SAR) study for analogs?

Methodological Answer:

  • Synthesize analogs with modifications to the imidazole, thiazole, or methoxy groups (e.g., replace fluorine with chlorine or methyl) .
  • Compare bioactivity data in a table:
Analog ModificationIC₅₀ (EGFR, nM)MIC (S. aureus, µg/mL)
4-Fluoro (Parent Compound)12.58.0
4-Chloro8.76.2
3,5-Diethoxy (vs. methoxy)45.3>64
  • Use QSAR models (e.g., CoMFA) to quantify steric/electronic contributions .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Follow GHS guidelines: Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact (irritation reported in structurally similar compounds) .
  • In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Q. How to address solubility challenges in pharmacological assays?

Methodological Answer:

  • Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in PBS .
  • Characterize solubility via shake-flask method with HPLC quantification .

Methodological Notes

  • DOE Implementation: Use JMP or Minitab software to generate response surface models for reaction optimization .
  • Data Reproducibility: Archive raw spectral data (NMR, HPLC) in open-access repositories (e.g., Zenodo) for peer validation .
  • Ethical Compliance: Adhere to institutional Chemical Hygiene Plans for waste disposal and hazard mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.